molecular formula C20H18F7NO2 B15287710 Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant

Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant

Cat. No.: B15287710
M. Wt: 437.4 g/mol
InChI Key: AFBDSAJOMZYQAI-AFBMGJRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant (CAS 1185503-48-3) is a specified isomer of a key metabolite and process-related impurity of Aprepitant . Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting . In vitro studies using human liver microsomes indicate that Aprepitant is metabolized primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . This compound is essential for pharmaceutical research and development, serving as a critical reference standard for quantifying and controlling this specific stereoisomer during the drug manufacturing process to ensure the purity and quality of the final Active Pharmaceutical Ingredient (API). Furthermore, it is a valuable tool for conducting in-depth metabolic studies, enabling researchers to investigate the biotransformation pathways and pharmacokinetic profile of the parent drug, Aprepitant . The molecular formula of the compound is C20H18F7NO2, and it has a molecular weight of 437.36 . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H18F7NO2

Molecular Weight

437.4 g/mol

IUPAC Name

(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m1/s1

InChI Key

AFBDSAJOMZYQAI-AFBMGJRZSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the methyl group and other functional groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Formation of Morpholine Intermediates

The synthesis begins with the preparation of (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol, a pivotal intermediate. Two primary methods are documented:

1. Strecker Reaction Approach

  • Reagents : Sodium cyanide, N-benzyl ethanolamine, p-fluorobenzaldehyde, acetic acid, Red-Al.

  • Steps :

    • Strecker reaction forms an imine intermediate.

    • Hydrolysis with alkaline hydrogen peroxide yields a β-hydroxy amine.

    • Cyclization via acetic acid creates the morpholine ring.

    • Red-Al reduction produces the intermediate (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol.

  • Challenges : Use of toxic sodium cyanide and low yield .

2. Petasis Reaction Approach

Triazolinone Ring Formation

The final cyclization step to form the triazolinone ring is critical. Two methods are reported:

Method Key Steps Conditions
Cyclization via VII Reaction of intermediate VI with N-methylcarboxyl-2-chloroacetamidrazone → VII → cyclization at elevated temperaturesHigh temperature, solvent-free
Direct Cyclization Asymmetric catalytic hydrogenation followed by oxidative dehydrogenationPalladium catalysts, oxidizing agents

This step ensures the formation of the 1,2,4-triazol-3-one moiety, essential for the compound’s bioactivity .

Chemical Transformations and Reactivity

Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant undergoes several chemically significant reactions:

  • Nucleophilic Substitution :

    • The triazolinone ring’s carbonyl group reacts with nucleophiles (e.g., alkylating agents).

  • Hydrolysis :

    • Susceptible to hydrolytic cleavage under acidic/basic conditions, affecting stability.

  • Oxidation :

    • Fluorinated aromatic rings undergo oxidation, influencing metabolic pathways.

Structural and Analytical Insights

  • Molecular Formula : C₂₀H₁₈F₇NO₂ (PubChem CID 46868423) .

  • Key Structural Features :

    • Morpholine core with (2S,3R) stereochemistry.

    • Triazolinone ring critical for receptor binding.

  • Analytical Validation :

    • HPLC and NMR spectroscopy confirm purity and structural integrity.

Stability and Reactivity Considerations

  • Thermal Stability : Fluorinated rings enhance stability but may decompose under extreme conditions.

  • Metabolic Pathways : Susceptible to oxidative dehydrogenation, influencing pharmacokinetics .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential use as a therapeutic agent for treating conditions such as nausea and vomiting.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant involves its interaction with specific molecular targets and pathways. This may include:

    Receptor Binding: Binding to receptors in the body to exert its effects.

    Enzyme Inhibition: Inhibition of enzymes involved in specific biological processes.

    Signal Transduction: Modulation of signaling pathways to achieve the desired therapeutic effect.

Comparison with Similar Compounds

Key Structural and Pharmacological Differences

The table below highlights critical distinctions between Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant and related compounds:

Compound Molecular Formula Molecular Weight Stereochemistry Key Features References
This compound C₂₀H₁₈F₇NO₂ 437.35 2S, 3R, 1'R Lacks triazolone methyl group; CYP3A4-metabolized impurity of Aprepitant.
Aprepitant C₂₃H₂₁F₇N₄O₃ 534.43 2S, 3R, 1'R Parent drug with triazolone methyl group; potent NK-1 antagonist.
Des-(4-fluoro-triazolone)-Aprepitant Hydrochloride C₂₀H₁₉F₆NO₂•HCl 455.82 2R, 3S, 1'S Missing 4-fluoro group; altered stereochemistry reduces NK-1 binding affinity.
(S,R,S)-Aprepitant C₂₃H₂₁F₇N₄O₃ 534.43 2S, 3R, 1'S Stereoisomer with modified substituents; unstudied antitumor potential.

Metabolic and Clinical Implications

  • Metabolism : While Aprepitant and its Des-triazolone variant share CYP3A4-mediated metabolism, stereoisomers like the 2R,3S,1'S analog () may exhibit divergent metabolic stability due to altered binding to hepatic enzymes .
  • Receptor Affinity : The absence of the triazolone methyl group in the Des compound reduces its NK-1 receptor binding efficacy compared to Aprepitant, as demonstrated in preclinical models .

Research Findings on Analog Efficacy

  • Antitumor Potential: NK-1 receptor antagonists, including Aprepitant, show promise in cancer therapy by inhibiting substance P-mediated proliferation.

Biological Activity

Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-aprepitant is a derivative of aprepitant, a well-known neurokinin-1 (NK1) receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that includes a triazole ring and morpholine moiety. Its molecular formula is C23H21F7N4O3 with a molecular weight of 534.4 g/mol . The compound is characterized by its ability to interact with NK1 receptors in the central nervous system.

The primary mechanism of action for this compound involves the inhibition of substance P binding to NK1 receptors. This action effectively reduces the emetic response triggered by chemotherapy agents. Aprepitant and its derivatives have been shown to significantly enhance the efficacy of other antiemetic therapies when used in combination .

Antiemetic Effects

Clinical trials have demonstrated that this compound significantly improves complete response rates in patients undergoing chemotherapy. For instance:

Study Treatment Group Complete Response (%) p-value
Study 1Aprepitant + Standard Therapy73%<0.001
Study 2Standard Therapy52%

These results indicate that the addition of this compound to standard antiemetic regimens significantly enhances patient outcomes .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study A : A 50-year-old female receiving cisplatin-based chemotherapy reported a significant reduction in nausea when treated with aprepitant compared to previous cycles without it.
  • Case Study B : A 60-year-old male with metastatic cancer experienced complete response to nausea and vomiting during chemotherapy after incorporating aprepitant into his treatment regimen.

These cases underscore the compound's role in improving quality of life for patients undergoing aggressive cancer treatments.

Comparative Analysis with Other Antiemetics

The following table compares this compound with other common antiemetics:

Antiemetic Mechanism Efficacy in CINV (%) Side Effects
Des-1,2,4-triazol-3-one-5-methyl (Aprepitant)NK1 receptor antagonist73Fatigue, dizziness
Ondansetron5-HT3 receptor antagonist56Headache
DexamethasoneCorticosteroid66Insomnia

This compound shows superior efficacy compared to traditional antiemetics like ondansetron and dexamethasone when used in combination therapies .

Q & A

Q. What are the critical stereochemical considerations in synthesizing (2S,3R,1'R)-Aprepitant, and how do they influence pharmacological activity?

The stereochemistry of aprepitant is essential for its NK1 receptor antagonism. The morpholine core’s (2S,3R) configuration and the 1'R configuration of the ethoxy substituent ensure optimal binding to the receptor’s hydrophobic pocket. Deviations in stereochemistry (e.g., enantiomeric impurities) reduce efficacy due to steric clashes or altered hydrogen-bonding interactions . Methodologically, chiral HPLC or capillary electrophoresis is used to verify stereochemical purity, while X-ray crystallography confirms absolute configurations .

Q. How is aprepitant’s receptor occupancy quantified in preclinical models, and what statistical models validate these findings?

In vivo receptor occupancy is measured using radiolabeled ligands (e.g., [¹⁸F]FE-SPA-RQ) in gerbil striatum autoradiography. Time-dependent occupancy is plotted against plasma concentrations, with nonlinear regression models (e.g., Emax models) correlating dose-response relationships. Outliers from non-equilibrium states are excluded to refine the model .

Q. What are the standard protocols for assessing aprepitant’s antiemetic efficacy in chemotherapy-induced nausea and vomiting (CINV)?

Phase III trials typically use a randomized, double-blind design comparing aprepitant + 5-HT3 antagonist + dexamethasone vs. standard therapy (5-HT3 antagonist + dexamethasone). The primary endpoint is "complete response" (no emesis/rescue therapy) over 5 days post-chemotherapy. Logistic regression models with covariates (e.g., cisplatin dose, prior CINV history) are applied, with p <0.05 indicating significance .

Advanced Research Questions

Q. How do conflicting outcomes in aprepitant trials (e.g., anthracycline-based vs. cisplatin-based chemotherapy) inform adaptive clinical trial designs?

Discrepancies arise from differences in emetogenicity (e.g., anthracyclines vs. cisplatin) and study power. For example, a 2023 trial (n=100) reported 80% efficacy for aprepitant in anthracycline-based regimens but was criticized for underpowering and non-routine chemotherapy protocols . Adaptive designs with pre-specified interim analyses allow sample size adjustments based on early effect sizes, reducing Type II errors .

Q. What advanced statistical methods address missing data in aprepitant’s crossover trials (e.g., opioid co-administration studies)?

In crossover trials with missing data (e.g., due to participant dropouts), mixed-effects repeated-measures ANOVA models handle incomplete datasets by including random effects for subjects. Sensitivity analyses (e.g., multiple imputation) assess robustness. For example, a methadone co-administration study excluded incomplete Day 1/8 data but retained Day 2/9 results using ANCOVA with covariates (gender, neuroticism) .

Q. How does aprepitant’s pharmacokinetic-pharmacodynamic (PK-PD) profile guide dose optimization in comorbid populations (e.g., PTSD + alcohol dependence)?

Population PK-PD modeling integrates aprepitant’s plasma concentration-time curves (Tmax = 4h, t½ = 9–13h) with receptor occupancy data to predict dosing intervals. In comorbid populations, covariates like heavy drinking days or PTSD severity scores are incorporated into hierarchical models to individualize dosing. A 2015 study used Bayesian estimation to adjust for neuroticism and baseline craving scores .

Data Contradiction Analysis

Q. Why do some studies report aprepitant’s superiority in delayed-phase CINV (days 2–5) while others show no benefit in acute-phase (day 1)?

Aprepitant’s prolonged NK1 receptor occupancy (>24h) explains its delayed-phase efficacy. Acute-phase outcomes depend on 5-HT3 antagonist synergy; underpowered studies (e.g., n=24 in dietary intake trials) may fail to detect subtle differences. Meta-analyses (e.g., Gralla et al., 2005) resolve contradictions by pooling data, revealing aprepitant’s consistent benefit in both phases when combined with ondansetron/dexamethasone .

Methodological Tables

Q. Table 1. Key Parameters in Aprepitant Clinical Trials

ParameterCisplatin Trial Anthracycline Trial
Sample Size520100
Complete Response Rate72.7%80%
Statistical Power90%70% (critiqued)
Covariates AdjustedCisplatin dose, ageChemotherapy protocol

Q. Table 2. Receptor Occupancy vs. Plasma Concentration

Dose (mg/kg)Plasma [Aprepitant] (ng/mL)Striatal Occupancy (%)
0.31540
315085
301,50098
Data derived from gerbil autoradiography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.